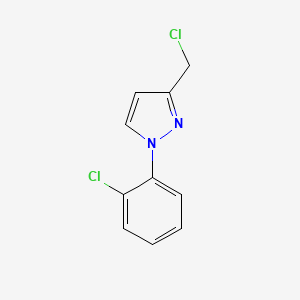

3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole

Description

3-(Chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole (CAS: Not explicitly provided in evidence) is a pyrazole derivative featuring a chloromethyl group at position 3 and a 2-chlorophenyl substituent at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(chloromethyl)-1-(2-chlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-7-8-5-6-14(13-8)10-4-2-1-3-9(10)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSMNMQFCZSZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466733-04-9 | |

| Record name | 3-(chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 1-(2-chlorophenyl)pyrazole. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3-(Chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole. Pyrazolines exhibit a range of biological activities, such as antibacterial, antifungal, and antiamoebic effects. For instance, derivatives have been reported to show efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell functions .

Anti-inflammatory Effects

Compounds within the pyrazole class are recognized for their anti-inflammatory properties. They have been utilized in treating conditions such as arthritis and other inflammation-related disorders. Specifically, pyrazolyl benzenesulfonamide compounds demonstrate significant analgesic effects, making them suitable candidates for pain management therapies .

Anticancer Properties

Research indicates that certain pyrazoline derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazolines have shown selectivity towards leukemia cell lines, suggesting potential in cancer treatment protocols . The mechanism often involves the inhibition of multidrug resistance proteins, enhancing the effectiveness of chemotherapeutic agents .

Table: Summary of Synthesis Methods

| Methodology | Description | Yield |

|---|---|---|

| Cyclocondensation | Reaction between hydrazine and carbonyl compounds | High |

| One-pot synthesis | Utilizes multiple reactants in a single reaction vessel | Moderate to High |

| Domino reactions | Sequential reactions that lead to complex structures | Variable |

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrazoline derivatives demonstrated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chlorophenyl group significantly influenced antimicrobial efficacy, with some derivatives exhibiting MIC values below 100 µg/mL .

Case Study 2: Anti-inflammatory Research

In another investigation, a specific pyrazoline derivative was tested for its anti-inflammatory effects in animal models of arthritis. The compound showed a reduction in inflammatory markers and improved joint function compared to control groups, indicating its potential for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with similar pyrazole derivatives:

*Calculated based on molecular formula.

Stability and Reactivity

- Chloromethyl Group : Highly reactive, prone to hydrolysis or nucleophilic substitution, necessitating careful storage .

- Dihydropyrazoles () : Reduced aromaticity increases susceptibility to oxidation compared to fully aromatic pyrazoles .

- Fluorinated Derivatives () : Enhanced stability due to strong C-F bonds; resistant to metabolic degradation .

Key Research Findings

Biological Activity

3-(Chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8Cl2N2

- Molecular Weight : 227.09 g/mol

-

Structural Representation :

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, a study reported that pyrazole derivatives showed IC50 values ranging from 0.07 µM to 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 1-acetyl-3-(2,4-dihydroxyphenyl) | MCF-7 | 0.08 |

| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl) | MCF-7 | 0.07 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. Compounds have shown effectiveness in stabilizing human red blood cell membranes, which correlates with their anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that pyrazole derivatives can act against various bacterial strains, showcasing broad-spectrum antimicrobial activity .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Pyrazole derivative X | S. aureus | TBD |

Study on Anticancer Properties

In a recent study published in a pharmaceutical journal, researchers synthesized several pyrazole derivatives and tested their anticancer activity against a panel of human cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the anticancer potency, with some derivatives achieving IC50 values lower than traditional chemotherapeutics .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole compounds through in vivo models. The study demonstrated that certain derivatives could reduce inflammation markers significantly more than standard anti-inflammatory drugs like diclofenac .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.